Ethyl 2-bromoisobutyrate

Descripción

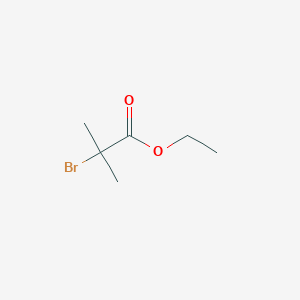

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-bromo-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c1-4-9-5(8)6(2,3)7/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOLQWGVDEFWYNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060523 | |

| Record name | Ethyl 2-bromoisobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | Ethyl 2-bromoisobutyrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20696 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

2.61 [mmHg] | |

| Record name | Ethyl 2-bromoisobutyrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20696 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

600-00-0 | |

| Record name | Ethyl 2-bromoisobutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=600-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 2-bromo-2-methyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-bromoisobutyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402034 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-bromoisobutyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9465 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-bromo-2-methyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 2-bromoisobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-bromo-2-methylpropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.074 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Ethyl 2-bromoisobutyrate

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-bromoisobutyrate is a crucial building block in organic synthesis, most notably as an initiator in Atom Transfer Radical Polymerization (ATRP). A thorough understanding of its physical properties is paramount for its effective use in research and development, particularly in the fields of polymer chemistry and drug delivery. This guide provides a comprehensive overview of these properties, along with standardized experimental methodologies for their determination.

Quantitative Physical Properties

The physical characteristics of this compound are well-documented. The following table summarizes the key quantitative data available for this compound.

| Property | Value | Units | Conditions | Citations |

| Molecular Weight | 195.05 | g/mol | [1][2] | |

| 195.06 | g/mol | [3][4] | ||

| Density | 1.329 | g/mL | at 25 °C | [2][5][6] |

| 1.311 | g/cm³ | [3] | ||

| 1.31 | at 20/20 °C | [7][8][9] | ||

| Boiling Point | 162-164 | °C | [10] | |

| 161-163 | °C | [6] | ||

| 161 | °C | at 760 mmHg | [3][8][9] | |

| 65-67 | °C | at 11 mmHg | [2][5][6] | |

| Melting Point | -61 | °C | [11] | |

| Refractive Index | 1.444 | at 20 °C, D-line | [2][5][6] | |

| 1.4425-1.4465 | at 20 °C | [12] | ||

| 1.44 | [4][7][8][9] | |||

| Vapor Pressure | 2.01 | mmHg | at 25 °C | [6] |

| 2.61 | mmHg | [1][13] | ||

| Flash Point | 57 | °C | (135 °F) | [10] |

| 60 | °C | (140 °F) | [3][6][7][8][9][14] | |

| Solubility | Insoluble | in water | [3][5][6][10][15] | |

| Soluble | in alcohol, ether | [5][6][10] | ||

| Soluble | in common organic solvents | [16] |

Experimental Protocols for Property Determination

The following are detailed methodologies for the experimental determination of the key physical properties of liquid organic compounds like this compound.

1. Determination of Boiling Point (Capillary Method)

The capillary method is a common and efficient technique for determining the boiling point of a liquid, especially when only a small sample is available.[10]

-

Apparatus: Thiele tube or a similar heating apparatus, thermometer, small test tube, capillary tube (sealed at one end), and a heat source.

-

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

The capillary tube is inverted and placed into the test tube with the liquid.

-

The test tube is attached to a thermometer and placed in the Thiele tube containing a high-boiling point oil.

-

The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, and then the vapor of the liquid will enter the capillary tube.

-

A continuous stream of bubbles will emerge from the capillary tube when the boiling point is reached.

-

The heat source is then removed, and the temperature is allowed to fall.

-

The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[13]

-

2. Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume, used to determine the density of a liquid with high precision.

-

Apparatus: Pycnometer, analytical balance, and a constant temperature bath.

-

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately.

-

The pycnometer is filled with this compound, ensuring no air bubbles are present.

-

The filled pycnometer is placed in a constant temperature bath (e.g., 25 °C) to allow the liquid to reach thermal equilibrium.

-

The pycnometer is removed from the bath, carefully dried on the outside, and weighed again.

-

The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.[1]

-

3. Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.

-

Apparatus: Abbe refractometer, a constant temperature water circulator, and a light source (typically a sodium D-line source).

-

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

A few drops of this compound are placed on the prism of the refractometer.

-

The prisms are closed and the instrument is adjusted to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.

-

4. Determination of Solubility

Solubility tests are performed to determine the qualitative solubility of a compound in various solvents.

-

Apparatus: Small test tubes, vortex mixer (optional), and a selection of solvents (e.g., water, ethanol, diethyl ether).

-

Procedure:

-

A small, measured amount of this compound (e.g., 0.1 mL) is added to a test tube.

-

A small, measured volume of the solvent (e.g., 3 mL) is added to the test tube.

-

The mixture is agitated vigorously for a set period (e.g., 1-2 minutes).

-

The mixture is then allowed to stand and observed for the presence of a single phase (soluble) or two distinct phases (insoluble). The formation of a cloudy suspension indicates partial solubility.[7][16][17]

-

5. Determination of Flash Point (Closed-Cup Method)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The closed-cup method is generally used for more volatile liquids.[15][18]

-

Apparatus: A closed-cup flash point tester (e.g., Pensky-Martens or Tag Closed-Cup), a heat source, and an ignition source.

-

Procedure:

-

The sample cup is filled with this compound to the specified level.

-

The lid is closed, and the apparatus is heated at a slow, constant rate.

-

At regular temperature intervals, the ignition source is applied to the opening in the lid.

-

The flash point is the lowest temperature at which the vapors of the liquid ignite with a brief flash.[19]

-

Logical Workflow: Role in Atom Transfer Radical Polymerization (ATRP)

This compound is a widely used initiator in Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique that allows for the synthesis of polymers with well-defined architectures. The following diagram illustrates the logical workflow of its function in this process.

References

- 1. mt.com [mt.com]

- 2. saltise.ca [saltise.ca]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 5. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 6. phillysim.org [phillysim.org]

- 7. scribd.com [scribd.com]

- 8. ucc.ie [ucc.ie]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. Video: Boiling Points - Procedure [jove.com]

- 11. vernier.com [vernier.com]

- 12. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.ucalgary.ca [chem.ucalgary.ca]

- 15. filab.fr [filab.fr]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. chem.ws [chem.ws]

- 18. scimed.co.uk [scimed.co.uk]

- 19. oil-tester.com [oil-tester.com]

Ethyl 2-bromoisobutyrate synthesis mechanism and procedure

Ethyl 2-bromoisobutyrate is a crucial chemical intermediate widely utilized in the synthesis of pharmaceuticals, polymers, and various fine chemicals.[1][2] It serves as a prominent initiator in Atom Transfer Radical Polymerization (ATRP), enabling the creation of well-defined polymers with controlled molecular weights and architectures.[3][4] This guide provides an in-depth overview of the synthesis mechanism, detailed experimental protocols, and quantitative data for the preparation of this compound.

Core Synthesis Pathway and Mechanism

The industrial synthesis of this compound is predominantly a two-step process:

-

α-Bromination of Isobutyric Acid : This step involves the selective bromination of isobutyric acid at the alpha-carbon position to yield 2-bromo-2-methylpropionic acid.

-

Esterification : The resulting α-bromo acid is then esterified with ethanol (B145695) to produce the final product, this compound.[1][2][3]

The bromination of the α-carbon of a carboxylic acid is achieved via the Hell-Volhard-Zelinsky (HVZ) reaction.[5] This reaction is initiated by a catalytic amount of phosphorus tribromide (PBr₃), which converts the carboxylic acid into an acyl bromide.[5][6]

The key steps of the mechanism are as follows:

-

Acyl Bromide Formation : Phosphorus tribromide reacts with isobutyric acid to replace the hydroxyl group with a bromide, forming isobutyryl bromide.[7]

-

Enolization : The isobutyryl bromide tautomerizes to its enol form. This step is crucial as the enol is the reactive species for α-halogenation.[5][8]

-

α-Bromination : The enol form readily reacts with bromine (Br₂) at the α-position to yield α-bromo-isobutyryl bromide.[5][7]

-

Formation of α-Bromo Acid : The resulting α-bromo-isobutyryl bromide can then react with a molecule of the starting isobutyric acid. This regenerates the isobutyryl bromide intermediate and produces the desired 2-bromo-2-methylpropionic acid, completing the catalytic cycle.[5] Alternatively, hydrolysis during workup yields the α-bromo carboxylic acid.[5][7]

An alternative to elemental bromine is the use of N-bromosuccinimide (NBS) as the brominating agent, often in the presence of a radical initiator like dibenzoyl peroxide.[2][9]

The second stage of the synthesis is the esterification of 2-bromo-2-methylpropionic acid with ethanol, which typically proceeds via the Fischer esterification mechanism in the presence of an acid catalyst like sulfuric acid or hydrobromic acid.[10][11]

The mechanism involves several equilibrium steps:

-

Protonation : The acid catalyst protonates the carbonyl oxygen of the 2-bromo-2-methylpropionic acid, making the carbonyl carbon more electrophilic.[11]

-

Nucleophilic Attack : A molecule of ethanol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[11]

-

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[11]

-

Elimination of Water : The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[11]

-

Deprotonation : The protonated ester is deprotonated (often by another molecule of ethanol or the conjugate base of the catalyst) to yield the final product, this compound, and regenerate the acid catalyst.[11]

Experimental Protocols and Quantitative Data

Several methods for the synthesis have been reported with variations in reagents, solvents, and reaction conditions. The following sections detail a representative experimental procedure and summarize quantitative data from various protocols.

This procedure is adapted from a method utilizing N-bromosuccinimide for bromination followed by acid-catalyzed esterification.[2][9]

Step 1: Synthesis of 2-Bromo-2-methylpropionic Acid

-

To a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add isobutyric acid (35.5 g, 0.399 mol), cyclohexane (B81311) (300 mL), dibenzoyl peroxide (0.25 g), and N-bromosuccinimide (75.6 g, 0.420 mol).[9]

-

Begin stirring (≥500 rpm) and heat the flask in a water bath set to 90°C.[2][9]

-

Allow the mixture to reflux (internal temperature approx. 82°C) for 3 to 8 hours. During this time, the solid NBS at the bottom will be consumed and replaced by succinimide (B58015) suspended in the solution.[9]

-

After the reaction is complete, cool the mixture and filter to remove the succinimide by-product. The filtrate is a cyclohexane solution of 2-bromoisobutyric acid.[9]

Step 2: Esterification to this compound

-

Transfer the filtrate to a 500 mL three-necked flask equipped for distillation.

-

Add zinc powder (0.8 g) and stir for 30 minutes to decolorize the solution.[9]

-

Add 46% hydrobromic acid (1.0 g) as a catalyst, stir for another 30 minutes, and then add absolute ethanol (33.0 g, 0.710 mol).[9]

-

Heat the mixture in a water bath at 95°C to reflux for 5 to 10 hours. Water formed during the reaction can be removed azeotropically.[12]

-

Monitor the reaction progress. Once the concentration of 2-bromoisobutyric acid is below 3.5%, stop the reaction and cool the flask.[12]

-

Transfer the contents to a separatory funnel and wash three times with deionized water (200 mL each).[12]

-

Transfer the organic layer to a flask and remove the solvent (cyclohexane or n-hexane) under reduced pressure (vacuum ≥ 0.06 MPa, temperature ≤ 60°C).[9][12]

-

The remaining liquid is the crude this compound, which can be further purified by vacuum distillation.

The following table summarizes key quantitative parameters from different synthesis procedures, providing a basis for comparison.

| Parameter | Method 1 (NBS/BPO)[9] | Method 2 (NBS/BPO)[2] | Method 3 (Direct Bromination)[9] |

| Starting Acid | Isobutyric Acid (35.5 g) | Isobutyric Acid (35.0 g) | Ethyl Isobutyrate (116.1 g) |

| Brominating Agent | N-Bromosuccinimide (75.6 g) | N-Bromosuccinimide (75.7 g) | Bromine (159.8 g) |

| Initiator/Catalyst | Dibenzoyl Peroxide (0.25 g) | Dibenzoyl Peroxide (0.24 g) | 450-W Photolamp |

| Solvent | Cyclohexane (300 mL) | Cyclohexane (380 mL) | None (Neat) |

| Esterification Alcohol | Ethanol (33.0 g) | Ethanol (Not specified) | Product is already an ester |

| Esterification Catalyst | Hydrobromic Acid (1.0 g) | Sulfuric Acid (Not specified) | N/A |

| Reaction Temp (°C) | 90°C (Bromination), 95°C (Esterification) | 90°C (Bromination) | Reflux |

| Reaction Time (h) | 3-8 (Bromination), 5-10 (Esterification) | Not specified | 2 |

| Final Product | This compound | This compound | This compound |

| Reported Yield | 86.1% | Not specified | Not specified |

Visualized Synthesis Workflow

The logical flow from starting materials to the final product can be visualized to clarify the overall process.

Caption: Logical workflow for the synthesis of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Method for synthesizing ethyl alpha-bromoisobutyrate - Eureka | Patsnap [eureka.patsnap.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound Market - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]

- 5. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]

- 9. What is this compound?_Chemicalbook [chemicalbook.com]

- 10. WO2004052818A1 - Method for preparing alkyl 2-bromoalkanoates - Google Patents [patents.google.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

Ethyl 2-bromo-2-methylpropanoate: A Comprehensive Technical Guide

CAS Number: 600-00-0

This technical guide provides an in-depth overview of Ethyl 2-bromo-2-methylpropanoate (B8525525), a versatile reagent widely utilized in polymer chemistry and as an intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, applications, and safety protocols.

Physicochemical Properties

Ethyl 2-bromo-2-methylpropanoate is a clear, colorless to light yellow liquid.[1] Its key physicochemical properties are summarized in the table below, providing a comprehensive dataset for experimental design and implementation.

| Property | Value | Reference |

| Molecular Formula | C6H11BrO2 | [1][2] |

| Molecular Weight | 195.05 g/mol | [1][2][3] |

| Density | 1.329 g/mL at 25°C | [1] |

| Boiling Point | 65-67°C at 11 mmHg | [1] |

| Flash Point | 140°F | [1] |

| Refractive Index | n20/D 1.444 | [1] |

| Solubility | Soluble in alcohol and ether. Insoluble in water. | [1] |

| Vapor Pressure | 2.01 mmHg at 25°C | [1] |

| Stability | Stable under normal conditions. Incompatible with acids, bases, reducing agents, and oxidizing agents. | [1] |

Synthesis

A common laboratory-scale synthesis of Ethyl 2-bromo-2-methylpropanoate involves the esterification of 2-bromo-2-methylpropionic acid with ethanol (B145695). The following diagram illustrates a typical synthetic workflow.

Experimental Protocol: Synthesis of Ethyl 2-bromo-2-methylpropanoate

This protocol is adapted from a known synthetic route.

Materials:

-

2-bromo-2-methylpropionic acid

-

Ethanol (99.0%)

-

Zinc powder

-

40% Hydrobromic acid

-

n-Hexane

-

Deionized water

Procedure:

-

To a 500 mL three-necked flask equipped with a thermometer and a stirring paddle, add the filtrate from a previous step (details not provided in the source).

-

Add 0.9 g of zinc powder to the flask and stir for 30 minutes. The color of the material should gradually fade.

-

Add 1.2 g of 40% hydrobromic acid and stir for an additional 30 minutes.

-

Add 33.1 g (0.7124 mol) of ethanol to the flask.

-

Heat the flask in a water bath set to 95°C.

-

After the reaction is complete (monitored by appropriate analytical techniques), cool the reaction mixture.

-

Wash the mixture three times with 200 mL of deionized water in a separatory funnel.

-

Transfer the organic layer to a 500 mL three-necked flask.

-

Heat the flask in a water bath at 80°C under reduced pressure (≥ 0.06 MPa) to recover the n-hexane.

-

The resulting product is colorless, transparent Ethyl 2-bromo-2-methylpropanoate.

Applications

Ethyl 2-bromo-2-methylpropanoate is a key molecule in both polymer science and pharmaceutical development due to its utility as an initiator and a synthetic intermediate.

Atom Transfer Radical Polymerization (ATRP) Initiator

Ethyl 2-bromo-2-methylpropanoate is widely employed as an initiator in Atom Transfer Radical Polymerization (ATRP), a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity.

The general mechanism of ATRP initiation using Ethyl 2-bromo-2-methylpropanoate is depicted below:

The following is a typical procedure for the ATRP of methyl methacrylate (B99206) using Ethyl 2-bromo-2-methylpropanoate as the initiator.

Materials:

-

Copper(I) Bromide (CuBr)

-

N-propyl-2-pyridylmethanimine (ligand)

-

Toluene (B28343) (solvent)

-

Methyl methacrylate (MMA, monomer)

-

Ethyl 2-bromo-2-methylpropanoate (initiator)

-

Nitrogen gas (for deoxygenation)

Procedure:

-

Add Cu(I)Br (0.134 g, 9.32 × 10⁻⁴ moles) and a dry magnetic stir bar to a dry Schlenk flask.

-

Seal the flask with a rubber septum and deoxygenate by subjecting it to three freeze-pump-thaw cycles using nitrogen.

-

Under a nitrogen atmosphere, add toluene (10 mL), MMA (10 mL, 9.36 × 10⁻² moles), and N-propyl-2-pyridylmethanimine (0.279 g, 1.87 × 10⁻³ moles) to the flask.

-

Subject the solution to three additional freeze-pump-thaw cycles.

-

Heat the flask to 90°C with constant stirring.

-

Once the temperature is stable, add Ethyl 2-bromo-2-methylpropanoate (0.136 mL, 9.36 × 10⁻⁴ moles) under nitrogen to initiate the polymerization.

-

Samples can be taken at intervals to monitor monomer conversion and polymer molecular weight.

-

After the desired conversion is reached, the polymerization is terminated, and the polymer is isolated.

Pharmaceutical Intermediate

Ethyl 2-bromo-2-methylpropanoate serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). One notable example is its use in the synthesis of Fenofibrate, a drug used to lower cholesterol and triglycerides.

The reaction scheme for the synthesis of Fenofibrate using Ethyl 2-bromo-2-methylpropanoate is as follows:

This protocol describes the synthesis of Fenofibrate from (4-chlorophenyl)(4-hydroxyphenyl)methanone and the isopropyl ester of 2-bromo-2-methylpropanoic acid, which is structurally very similar to the ethyl ester and follows the same reaction principle.[4]

Materials:

-

(4-chlorophenyl)(4-hydroxyphenyl)methanone

-

1-methylethyl ester of 2-bromo-2-methylpropanoic acid (Isopropyl 2-bromo-2-methylpropanoate)

-

Potassium carbonate

-

Demineralized water

-

80% Isopropyl alcohol

-

Propan-2-ol

Procedure:

-

In a 3-necked round-bottomed flask equipped with a stirrer and a condenser, introduce 100 g (0.43 mol) of (4-chlorophenyl)(4-hydroxyphenyl)methanone and 165 g (0.79 mol) of the 1-methylethyl ester of 2-bromo-2-methylpropanoic acid under a nitrogen atmosphere.[4]

-

Heat the reaction mixture to 110°C.[4]

-

Slowly add a solution of 50 g (0.36 mol) of potassium carbonate in 50 ml of demineralized water over 20 minutes, allowing for distillation at 100°C.[4]

-

Recycle the lower phase of the distillate back into the reaction medium.[4]

-

Maintain heating at 110°-112°C for 1.5 hours, then increase the temperature to 140°-145°C and hold for 4 hours.[4]

-

Cool the reaction mixture to approximately 90°C and add 210 ml of 80% isopropyl alcohol.[4]

-

Allow the mixture to cool for 12 hours with stirring.[4]

-

Filter the resulting suspension at 0°C.[4]

-

Wash the precipitate with four 200 ml portions of demineralized water.[4]

-

Recrystallize the product from propan-2-ol to yield Fenofibrate.[4]

Safety and Handling

Ethyl 2-bromo-2-methylpropanoate is a hazardous chemical and requires careful handling. The following table summarizes its key safety information.

| Hazard Information | Precautionary Measures |

| GHS Pictograms: Flammable, Harmful, Corrosive | Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. |

| Hazard Statements: Flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage. | Handling: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Ground/bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting equipment. Use only non-sparking tools. Take precautionary measures against static discharge. |

| Signal Word: Danger | First Aid: If inhaled: Move person into fresh air. If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician. If swallowed: Rinse mouth. Do NOT induce vomiting. |

| Incompatibilities: Acids, bases, reducing agents, oxidizing agents. | Storage: Store in a well-ventilated place. Keep cool. Store locked up. |

It is imperative to consult the full Safety Data Sheet (SDS) before handling this chemical.

References

- 1. Modeling, Synthesis, and Biological Evaluation of Potential Retinoid-X-Receptor (RXR) Selective Agonists: Analogs of 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahyro-2-naphthyl)ethynyl]benzoic Acid (Bexarotene) and 6-(Ethyl(4-isobutoxy-3-isopropylphenyl)amino)nicotinic Acid (NEt-4IB) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. prepchem.com [prepchem.com]

Molecular Structure and Proton Environments

An In-depth Technical Guide to the 1H NMR Spectrum of Ethyl 2-bromoisobutyrate

For researchers, scientists, and professionals in drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structures. This guide provides a detailed analysis of the proton (¹H) NMR spectrum of this compound, a common reagent and building block in organic synthesis.

This compound (C₆H₁₁BrO₂) possesses three distinct sets of non-equivalent protons, which give rise to three unique signals in its ¹H NMR spectrum. Understanding these environments is key to interpreting the spectrum.

-

Protons (a): The six protons of the two equivalent methyl groups attached to the quaternary carbon.

-

Protons (b): The two protons of the methylene (B1212753) group (-CH₂-) in the ethyl ester moiety.

-

Protons (c): The three protons of the terminal methyl group (-CH₃) in the ethyl ester moiety.

Quantitative ¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by a singlet, a quartet, and a triplet, each corresponding to one of the proton environments. The following table summarizes the key quantitative data for the spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃).

| Signal Assignment | Chemical Shift (δ) [ppm] | Integration (Relative No. of Protons) | Multiplicity (Splitting Pattern) | Coupling Constant (J) [Hz] |

| (a) -C(CH ₃)₂Br | ~1.95 | 6H | Singlet (s) | N/A |

| (b) -OCH ₂CH₃ | ~4.22 | 2H | Quartet (q) | ~7.1 |

| (c) -OCH₂CH ₃ | ~1.29 | 3H | Triplet (t) | ~7.1 |

Interpretation of the Spectrum

-

Singlet at ~1.95 ppm (6H): This signal corresponds to the six equivalent protons of the two methyl groups attached to the carbon bearing the bromine atom. As there are no adjacent protons, the signal is not split and appears as a singlet.

-

Quartet at ~4.22 ppm (2H): This downfield signal is assigned to the two methylene protons of the ethyl group. The signal is shifted downfield due to the deshielding effect of the adjacent oxygen atom. It is split into a quartet by the three neighboring protons of the adjacent methyl group (n+1 = 3+1 = 4 peaks).[1][2]

-

Triplet at ~1.29 ppm (3H): This upfield signal represents the three protons of the terminal methyl group of the ethyl ester. It is split into a triplet by the two neighboring protons of the adjacent methylene group (n+1 = 2+1 = 3 peaks).[1][2]

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

4.1 Sample Preparation [3][4][5][6][7]

-

Sample Quantity: Accurately weigh approximately 5-20 mg of pure this compound.

-

Solvent Selection: Use a deuterated solvent, typically deuterated chloroform (CDCl₃, ~0.7 mL), as it is a versatile solvent and its residual proton peak at 7.26 ppm can be used for spectral calibration.[3][5]

-

Dissolution: Dissolve the sample in the deuterated solvent within a clean, dry vial.

-

Filtration: To ensure magnetic field homogeneity and prevent line broadening, filter the solution to remove any particulate matter. This is achieved by passing the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, standard 5 mm NMR tube.[4][6]

-

Sample Volume: Ensure the final volume of the solution in the NMR tube is approximately 0.6-0.7 mL, corresponding to a height of about 4-5 cm.[6][7]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

4.2 Instrument Setup and Data Acquisition

-

Spectrometer: The spectrum is acquired on a standard FT-NMR spectrometer (e.g., 300 MHz or higher).

-

Locking and Shimming: The instrument's field frequency is locked onto the deuterium (B1214612) signal of the solvent (CDCl₃). The magnetic field homogeneity is then optimized through an automated or manual shimming process to ensure sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Angle: A standard 30-45° pulse angle is typically used.

-

Acquisition Time: ~2-4 seconds.

-

Relaxation Delay: ~1-2 seconds.

-

Number of Scans: 8 to 16 scans are generally sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

-

-

Referencing: The chemical shifts are referenced internally to the residual CHCl₃ signal at 7.26 ppm or to an internal standard such as tetramethylsilane (B1202638) (TMS) at 0 ppm.

Visualizations

The following diagrams illustrate the molecular structure and the logical relationships within the ¹H NMR spectrum of this compound.

Caption: Molecular structure of this compound with proton environments labeled.

Caption: Logical workflow from proton environment to the observed ¹H NMR signal.

References

Alkyl Halide Initiators for Atom Transfer Radical Polymerization (ATRP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Atom Transfer Radical Polymerization (ATRP) has emerged as a powerful and versatile controlled radical polymerization technique, enabling the synthesis of well-defined polymers with predetermined molecular weights, low polydispersities, and complex architectures. The choice of the alkyl halide initiator is a critical parameter that profoundly influences the success and control of an ATRP reaction. This technical guide provides an in-depth exploration of the core characteristics of alkyl halide initiators, offering quantitative data, detailed experimental protocols, and visual aids to empower researchers in the rational design and execution of their polymerization experiments.

Core Principles of ATRP Initiation

The initiation process in ATRP involves the reversible activation of a dormant alkyl halide initiator (R-X) by a transition metal complex in its lower oxidation state (e.g., Cu(I)Br/Ligand). This generates a radical species (R•) and the transition metal complex in its higher oxidation state (e.g., X-Cu(II)Br/Ligand).[1] This process establishes a dynamic equilibrium between active (radical) and dormant (alkyl halide) species.[2] For a well-controlled polymerization, the rate of initiation must be fast and quantitative, meaning all polymer chains are initiated simultaneously and efficiently.[] This ensures that all chains grow at a similar rate, leading to polymers with narrow molecular weight distributions.

The key to a successful ATRP initiator lies in its ability to be activated by the catalyst at a rate that is comparable to or, ideally, faster than the rate of propagation. The structure of the alkyl halide initiator significantly impacts this activation rate.

Key Characteristics and Structure-Reactivity Relationships

The reactivity of an alkyl halide initiator in ATRP is primarily governed by the nature of the alkyl group (R) and the halogen atom (X).

The Alkyl Group (R)

The stability of the generated radical (R•) is a crucial factor. Initiators that form more stable radicals are generally more active. The activity of the alkyl group follows the general order: tertiary > secondary > primary.[2] Furthermore, the presence of electron-withdrawing or resonance-stabilizing substituents on the α-carbon enhances the initiator's activity. For example, initiators with α-substituents like phenyl, cyano, or ester groups are more reactive.[2]

The Halogen Atom (X)

The nature of the leaving halogen atom significantly influences the carbon-halogen bond strength and, consequently, the rate of activation. The general trend for the bond dissociation energy is R-Cl > R-Br > R-I. Therefore, the reactivity of the initiator typically follows the reverse order: I > Br > Cl.[2] Alkyl bromides are the most commonly used initiators as they offer a good balance between reactivity and control. Alkyl iodides are highly reactive but can be light-sensitive and lead to less stable catalyst complexes.[] Alkyl chlorides are less reactive and often require more active catalyst systems or higher temperatures.

Quantitative Data on Initiator Activity

The activation rate constant, kact, provides a quantitative measure of an initiator's reactivity. The following tables summarize the kact values for a range of common alkyl halide initiators, providing a basis for rational initiator selection.

Table 1: Activation Rate Constants (kact) for Various Alkyl Bromide Initiators in Cu-mediated ATRP

| Initiator | Abbreviation | Structure | kact (M-1s-1) in MeCN at 35°C with Cu(I)Br/PMDETA |

| Ethyl 2-bromoisobutyrate | EBiB | (CH3)2C(Br)COOEt | 0.85 |

| Methyl 2-bromopropionate | MBrP | CH3CH(Br)COOMe | 0.18 |

| 1-Phenylethyl bromide | 1-PEBr | C6H5CH(Br)CH3 | 0.77 |

| 2-Bromopropionitrile | BPN | CH3CH(Br)CN | 140 |

| Benzyl bromide | BzBr | C6H5CH2Br | 0.04 |

Data compiled from literature sources.[2][4]

Table 2: Relative Reactivity of Initiators Based on Halogen Atom

| Initiator Series (Methyl 2-halopropionate) | Relative kact |

| Methyl 2-chloropropionate | 1 |

| Methyl 2-bromopropionate | ~20 |

| Methyl 2-iodopropionate | ~35 |

Data represents approximate ratios based on available literature.[2]

Experimental Protocols

General Considerations for Initiator Selection and Handling

-

Purity: The initiator must be of high purity (>98%) as impurities can interfere with the polymerization. Purification by distillation or column chromatography is often necessary.

-

Storage: Alkyl halide initiators should be stored in a cool, dark place, and under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

-

Compatibility: Ensure the initiator is soluble in the chosen reaction solvent and does not have functional groups that could react with the catalyst or monomer under the polymerization conditions.

Protocol for a Typical ATRP of Styrene (B11656) using this compound (EBiB)

This protocol describes a typical procedure for the ATRP of styrene. All manipulations should be performed using standard Schlenk line techniques under an inert atmosphere.

Materials:

-

Styrene (inhibitor removed by passing through a column of basic alumina)

-

This compound (EBiB, >98%, purified by distillation)

-

Copper(I) bromide (CuBr, 99.999%)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, >99%, distilled)

-

Anisole (B1667542) (anhydrous)

Procedure:

-

Catalyst Preparation: In a Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).

-

Reaction Setup: In a separate Schlenk flask, add styrene (1.04 g, 10 mmol), EBiB (19.5 mg, 0.1 mmol), and anisole (1 mL).

-

Degassing: Subject both flasks to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Ligand Addition: Under a positive pressure of inert gas, add PMDETA (20.8 µL, 0.1 mmol) to the flask containing the monomer and initiator.

-

Initiation: Transfer the monomer/initiator/ligand solution to the flask containing the CuBr via a cannula.

-

Polymerization: Place the reaction flask in a preheated oil bath at 110°C and stir.

-

Monitoring: Take samples periodically via a degassed syringe to monitor monomer conversion by gas chromatography (GC) or 1H NMR and molecular weight evolution by gel permeation chromatography (GPC).

-

Termination: After the desired conversion is reached, cool the reaction to room temperature and expose it to air to quench the polymerization.

-

Purification: Dilute the reaction mixture with THF, pass it through a short column of neutral alumina (B75360) to remove the copper catalyst, and precipitate the polymer in cold methanol. Dry the resulting polymer under vacuum.

Visualizing the ATRP Initiation Pathway

The following diagrams, generated using the DOT language, illustrate the fundamental mechanism of ATRP initiation and the logical workflow for initiator selection.

Caption: ATRP Initiation Equilibrium.

Caption: Initiator Selection Workflow.

References

The Advent of a Workhorse Initiator: A Technical Guide to Ethyl 2-Bromoisobutyrate in Atom Transfer Radical Polymerization

Introduction: The development of controlled/"living" radical polymerization techniques in the mid-1990s revolutionized polymer synthesis, enabling the creation of well-defined macromolecules with predetermined molecular weights, low polydispersities, and complex architectures. Among these techniques, Atom Transfer Radical Polymerization (ATRP) has emerged as a particularly robust and versatile method. Central to the success of ATRP is the choice of an efficient initiator. This technical guide delves into the discovery and application of ethyl 2-bromoisobutyrate (EBiB), a cornerstone initiator that has become a workhorse for researchers in polymer chemistry, materials science, and drug development.

The Genesis of a "Universal" Initiator

While the seminal papers on copper-mediated ATRP by Krzysztof Matyjaszewski and co-workers in 1995 initially utilized initiators like 1-phenylethyl chloride for styrene (B11656) and methyl acrylate, the quest for more versatile and efficient initiators was a key area of early investigation.[1][2] Similarly, Mitsuo Sawamoto's independent discovery of transition metal-mediated living radical polymerization employed a ruthenium/carbon tetrachloride system for methyl methacrylate (B99206) (MMA).[1]

This compound quickly gained prominence in the years following these initial discoveries. Its structure, a tertiary alkyl halide, proved to be highly effective for initiating the polymerization of a wide array of monomers, especially methacrylates. The rationale for its efficacy lies in the principles of ATRP, where a fast and reversible activation of the initiator is crucial for achieving a controlled polymerization. The tertiary carbon-bromine bond in EBiB is sufficiently labile to be homolytically cleaved by the copper(I) catalyst complex, generating a stable tertiary radical that readily initiates polymerization. This rapid initiation ensures that all polymer chains begin to grow simultaneously, leading to polymers with narrow molecular weight distributions.

By the late 1990s, EBiB was being widely used in ATRP for various monomers, as evidenced by numerous publications detailing its application in the synthesis of well-defined polymers.[3][4]

The Core Mechanism: ATRP and the Role of this compound

Atom Transfer Radical Polymerization is a controlled radical polymerization method that relies on a reversible equilibrium between active (propagating) radical species and dormant (alkyl halide) species. This equilibrium is mediated by a transition metal complex, typically a copper(I) halide complexed with a nitrogen-based ligand.

The key steps in ATRP initiated by this compound are:

-

Initiation: The copper(I) complex reversibly abstracts the bromine atom from this compound (R-X). This one-electron oxidation of the copper center (Cu(I) to Cu(II)) generates an ethyl isobutyrate radical (R•) and the copper(II) complex (X-Cu(II)). The radical then adds to a monomer unit to start the polymer chain.

-

Propagation: The newly formed polymer chain with a terminal radical propagates by adding monomer units.

-

Deactivation: The copper(II) complex can reversibly transfer the halogen atom back to the propagating radical, reforming a dormant polymer chain with a terminal halogen and the copper(I) complex.

-

Equilibrium: A dynamic equilibrium is established between the active and dormant species. This equilibrium is heavily shifted towards the dormant side, keeping the concentration of active radicals very low. This low radical concentration significantly reduces the likelihood of termination reactions (radical-radical coupling or disproportionation), which are prevalent in conventional free radical polymerization and lead to poor control over the polymer structure.

The overall process allows for the controlled, chain-wise growth of polymers, with the molecular weight being determined by the ratio of monomer consumed to the initiator concentration.

Visualizing the Process

ATRP Catalytic Cycle

Caption: The catalytic cycle of Atom Transfer Radical Polymerization (ATRP).

General Experimental Workflow for ATRP

Caption: A typical experimental workflow for conducting an ATRP reaction.

Quantitative Data from Key Experiments

The following tables summarize representative quantitative data for the ATRP of various monomers using this compound as the initiator.

Table 1: ATRP of Methyl Methacrylate (MMA)

| [Monomer]:[EBiB]:[Cu(I)]:[Ligand] | Ligand | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| 200:1:0.5:1 | dNbipy | Diphenyl ether | 90 | 0.33 | - | - | - |

| 200:1:0.5:1 | dNbipy | Diphenyl ether | 90 | 19.25 | - | - | - |

| 100:1:1:2 | PMDETA | Bulk | 90 | 2.5 | 79 | 23,000 | 1.45 |

dNbipy: 4,4'-di-(5-nonyl)-2,2'-bipyridine; PMDETA: N,N,N',N'',N''-pentamethyldiethylenetriamine

Table 2: ATRP of Styrene

| [Monomer]:[EBiB]:[Cu(I)]:[Ligand] | Ligand | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| 100:1:1:2 | PMDETA | Bulk | 110 | 4.5 | 45 | 4,900 | 1.04 |

PMDETA: N,N,N',N'',N''-pentamethyldiethylenetriamine

Table 3: ATRP of 2-(Dimethylamino)ethyl Methacrylate (DMAEMA)

| [Monomer]:[EBiB]:[Cu(I)]:[Ligand] | Ligand | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| 128:1:2:2 | HMTETA | Anisole | 50 | 0.5 | 11 | 2,700 | 1.29 |

| 128:1:2:2 | HMTETA | Anisole | 50 | 4.5 | 74 | 14,000 | 1.25 |

| 500:1:0.05:0.25 | TPMA | Anisole | 30 | - | - | - | - |

HMTETA: 1,1,4,7,10,10-hexamethyltriethylenetetramine; TPMA: Tris(2-pyridylmethyl)amine

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized in a two-step process:

-

Bromination of 2-Methylpropionic Acid: 2-Methylpropionic acid is reacted with bromine in the presence of a catalyst such as phosphorus tribromide or sulfuric acid. This reaction yields 2-bromo-2-methylpropionic acid.[1]

-

Esterification: The resulting 2-bromo-2-methylpropionic acid is then esterified with ethanol (B145695) in the presence of a base like sodium carbonate or potassium carbonate to produce this compound.[1] The final product is purified by distillation.

General Protocol for ATRP of Methyl Methacrylate (MMA) using this compound

This protocol is a representative example for a solution ATRP.

Materials:

-

Methyl methacrylate (MMA), inhibitor removed

-

This compound (EBiB)

-

Copper(I) bromide (CuBr)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

-

Anisole (or other suitable solvent)

-

Argon or Nitrogen gas

-

Schlenk flask and standard laboratory glassware

Procedure:

-

Catalyst Preparation: Add CuBr (e.g., 0.187 mmol) to a dry Schlenk flask equipped with a magnetic stir bar. Seal the flask with a rubber septum and deoxygenate by subjecting it to three freeze-pump-thaw cycles.

-

Reaction Mixture Preparation: In a separate flask, prepare a solution of MMA (e.g., 37 mmol), PMDETA (e.g., 0.187 mmol), and anisole. Purge this solution with argon or nitrogen for at least 30 minutes.

-

Initiation: Using a deoxygenated syringe, transfer the monomer/ligand solution to the Schlenk flask containing the CuBr. Stir until the copper complex forms, indicated by a color change in the solution.

-

Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 90 °C).[5] To start the polymerization, inject the desired amount of EBiB (e.g., 0.187 mmol) into the reaction mixture.

-

Monitoring the Reaction: Samples can be taken periodically using a deoxygenated syringe to monitor monomer conversion (by ¹H NMR or GC) and the evolution of molecular weight and polydispersity (by Gel Permeation Chromatography - GPC).

-

Termination: After the desired reaction time or monomer conversion is reached, terminate the polymerization by opening the flask to expose the reaction mixture to air and diluting with a suitable solvent like tetrahydrofuran (B95107) (THF).

-

Purification: Purify the polymer by precipitating it in a non-solvent such as cold methanol (B129727) or hexane (B92381) and drying it under vacuum.

Conclusion

The adoption of this compound as a primary initiator for Atom Transfer Radical Polymerization marked a significant step in the advancement of controlled polymerization techniques. Its high initiation efficiency, commercial availability, and applicability to a broad range of monomers have solidified its status as a "universal" initiator in both academic research and industrial applications. The ability to precisely control polymer synthesis using EBiB has been instrumental in the development of novel materials with tailored properties for fields ranging from advanced coatings and electronics to sophisticated drug delivery systems. As the demand for complex polymeric architectures continues to grow, the foundational role of initiators like this compound in enabling these innovations remains paramount.

References

Safety and handling precautions for Ethyl 2-bromoisobutyrate

An In-depth Technical Guide to the Safe Handling of Ethyl 2-bromoisobutyrate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a versatile reagent, notably used as an initiator in Atom Transfer Radical Polymerization (ATRP).[1] While indispensable in various synthetic applications, its hazardous properties necessitate stringent safety and handling protocols. This document provides a comprehensive technical guide on the safe management of this compound, covering hazard identification, personal protective equipment (PPE), emergency procedures, and proper disposal. Adherence to these guidelines is critical to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance requiring careful handling.[2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals designates it with the following classifications:

-

Hazard Pictograms:

-

Flame (Flammable)

-

Corrosion (Skin Corrosion/Eye Damage)

-

Health Hazard (Mutagenicity)

-

Exclamation Mark (Skin Sensitizer)

-

-

Hazard Statements:

-

Additional Hazards: It is also known to be a lachrymator, a substance that irritates the eyes and causes tearing.[6][7]

Quantitative Data Summary

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₁BrO₂ | [4][6][8] |

| Molecular Weight | 195.06 g/mol | [4] |

| Appearance | Colorless to slightly yellow liquid | [1][7] |

| Boiling Point | 161 °C; 65-67 °C @ 11 mmHg | [1] |

| Flash Point | 60 °C (140 °F) | [9][10] |

| Density | 1.329 g/mL at 25 °C | [1] |

| Solubility | Insoluble in water; Soluble in alcohol and ether | [1] |

Toxicological Data

The toxicological profile highlights the significant health risks associated with exposure.

| Endpoint | Result | Reference(s) |

| Acute Oral Toxicity | Harmful if swallowed | [4] |

| Acute Dermal Toxicity | LD50 ≥ 2000 mg/kg (Rat, for a related compound) | [9] |

| Skin Corrosion/Irritation | Causes severe skin burns; May cause an allergic skin reaction | [3][4][5] |

| Eye Damage/Irritation | Causes serious, irreversible eye damage | [3][4][5] |

| Germ Cell Mutagenicity | Category 1A: May cause genetic defects | [3] |

Experimental Protocols and Procedures

Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory when handling this compound to prevent exposure.[2][11]

| Protection Type | Specification | Purpose |

| Eye/Face Protection | Tightly sealed chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A full-face shield is required when splash hazards exist. | Protects against splashes and vapors that can cause severe and irreversible eye damage.[2][3][10] |

| Skin Protection | Chemically resistant, impervious gloves (e.g., nitrile or neoprene) must be inspected before use. A flame-resistant lab coat or chemical-resistant suit is mandatory. | Prevents skin contact, which can cause chemical burns and allergic reactions.[3][4][10][11] |

| Respiratory Protection | Handling must occur in a well-ventilated area, preferably a certified chemical fume hood. If ventilation is inadequate or exposure limits are exceeded, a NIOSH-approved full-face respirator with appropriate cartridges must be used. | Protects against inhalation of vapors, which can cause respiratory irritation, dizziness, and headaches.[2][3][4][12] |

Safe Handling Protocol

-

Preparation: Before handling, read and understand the Safety Data Sheet (SDS). Ensure all necessary PPE is available and in good condition. Verify that safety showers and eyewash stations are unobstructed and functional.[8][9][12]

-

Engineering Controls: Conduct all work in a well-ventilated chemical fume hood. Use explosion-proof equipment for all electrical, ventilating, or lighting systems.[3][8][12]

-

Chemical Transfer: Keep the container tightly closed when not in use.[3][4][12] Ground and bond containers and receiving equipment to prevent static discharge.[3][12][13] Use only non-sparking tools.[3][12][13]

-

Personal Practices: Avoid all personal contact, including inhalation of vapors and contact with skin or eyes.[2][4][13] Do not eat, drink, or smoke in the work area.[13] Wash hands thoroughly after handling.[4]

-

Storage: Store in a cool, dry, well-ventilated, and locked area away from heat, sparks, and open flames.[3][4][5][12][13] Store separately from incompatible materials such as acids, bases, strong oxidizing agents, and reducing agents.[1][8][12]

Emergency and First-Aid Procedures

Immediate and correct first aid is critical following any exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | 1. Immediately move the individual to fresh air and keep them at rest in a position comfortable for breathing.[4][5][12] 2. If breathing is difficult or has stopped, provide artificial respiration.[4][6][12] 3. Seek immediate medical attention.[5][6][12] |

| Skin Contact | 1. Immediately take off all contaminated clothing and shoes.[4][5][12] 2. Rinse the affected skin area with large amounts of soap and water for at least 15 minutes.[4][6][8] 3. Seek immediate medical attention.[6][10][12] |

| Eye Contact | 1. Immediately rinse the eyes with plenty of water for at least 15 minutes, including under the eyelids.[4][6][12] 2. If present and easy to do, remove contact lenses. Continue rinsing.[4][5] 3. Seek immediate medical attention.[5][6][12] |

| Ingestion | 1. Rinse mouth thoroughly with water.[4] 2. Do NOT induce vomiting.[4][12] 3. Never give anything by mouth to an unconscious person.[4] 4. Seek immediate medical attention.[2][4][12] |

Spill and Leak Procedures

-

Immediate Response: Evacuate non-essential personnel. Remove all sources of ignition (flames, sparks, hot surfaces).[4][6][12]

-

Ventilation: Ensure the area is well-ventilated.

-

Personal Protection: Don appropriate PPE, including respiratory protection, before entering the spill area.[4]

-

Containment: Prevent the spill from spreading or entering drains.[4]

-

Clean-up: Contain the spillage and then collect it with a non-combustible, inert absorbent material (e.g., sand, earth, vermiculite).[4][6][12] Place the absorbed material into a suitable, labeled, and closed container for hazardous waste disposal.[6][12]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray to cool containers.[4][8][9]

-

Unsuitable Extinguishing Media: A direct water jet should NOT be used as it may spread the fire.[4]

-

Specific Hazards: The substance is a flammable liquid and vapor.[6][12] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[6][8][12] Containers are at risk of exploding when heated.[6][8][12]

-

Hazardous Combustion Products: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and hydrogen bromide gas.[4][9][12]

-

Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[3][4][9][12]

Disposal Protocol

Waste material is classified as hazardous.[6] All waste, including contaminated absorbent materials and empty containers, must be disposed of in accordance with all applicable local, state, and federal regulations.[3][4][6]

-

Collect waste in clearly labeled, sealed containers.

-

Do not mix with other waste streams.[4]

-

Empty containers may retain product residue and explosive vapors and should be handled as if they were full.[6][13]

-

Arrange for disposal by a licensed hazardous waste management company.[4][5]

Visualization of Workflows

The following diagrams illustrate the logical workflows for handling this compound safely.

Caption: Logical workflow for the safe handling and disposal of this compound.

Caption: Decision workflow for first-aid response to this compound exposure.

References

- 1. This compound | 600-00-0 [chemicalbook.com]

- 2. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. benchchem.com [benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Storage conditions for Ethyl 2-bromoisobutyrate in the lab

An In-depth Technical Guide to the Laboratory Storage of Ethyl 2-bromoisobutyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (EBiB) is a versatile reagent and initiator, particularly prominent in organic synthesis and polymer chemistry, including Atom Transfer Radical Polymerization (ATRP). Its reactivity, which makes it highly valuable, also necessitates stringent storage and handling protocols to ensure its stability, purity, and the safety of laboratory personnel. This guide provides a comprehensive overview of the optimal storage conditions for EBiB, its stability profile, and methodologies for assessing its integrity.

Core Storage Recommendations

Proper storage is critical to prevent degradation and ensure reagent consistency. Safety Data Sheets (SDS) and supplier recommendations consistently advise storing this compound in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials[1][2][3].

Storage Conditions Summary

The primary conditions for storing EBiB are summarized below. Adherence to these guidelines will maximize the shelf-life and purity of the compound.

| Parameter | Recommendation | Rationale | Citations |

| Temperature | Store in a cool place, with a specific recommendation of 2-8°C for long-term storage. | Minimizes the rate of potential decomposition and hydrolysis. While some sources permit room temperature storage, refrigeration is preferred to maintain high purity. | [4][5][6] |

| Atmosphere | For high-purity applications or long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | Prevents degradation from reactions with atmospheric oxygen and moisture. | [7] |

| Container | Keep in the original, tightly closed container. Containers must be carefully resealed after use and kept upright. | Prevents leakage and contamination from air or moisture. | [1][2][4][5] |

| Location | Store in a dedicated flammables storage cabinet in a well-ventilated area. | EBiB is a combustible liquid and should be segregated from other hazard classes. Proper ventilation prevents the accumulation of vapors. | [3][8][9] |

| Light | Store away from direct light. | While not explicitly stated for EBiB in all sources, alkyl halides can be light-sensitive. Storing in an opaque or amber container inside a cabinet is best practice. | [7] |

Physicochemical Data and Stability Profile

Understanding the physical properties and chemical stability of this compound is fundamental to its safe handling and storage.

Quantitative Data

The physical and chemical properties of EBiB are presented in the table below. Note that boiling points may vary based on the pressure at which they were measured.

| Property | Value | Citations |

| Molecular Formula | C₆H₁₁BrO₂ | [1] |

| Molecular Weight | 195.05 g/mol | [1] |

| Appearance | Clear, colorless to light yellow liquid | [5][6] |

| Density | ~1.32 g/mL at 25°C | [2][5] |

| Boiling Point | 65-67°C @ 11-15 hPa | [2][5] |

| Flash Point | 60°C (140°F) - closed cup | [5] |

| Storage Temperature | 2-8°C | [6] |

| Solubility | Insoluble in water; Soluble in alcohol and ether. | [3][6] |

Chemical Stability and Incompatibilities

This compound is stable under the recommended storage conditions[4][5]. However, it is reactive with several classes of chemicals and is susceptible to degradation under certain conditions.

-

Incompatible Materials : Avoid contact with strong oxidizing agents, reducing agents, acids, and bases[1][3][5].

-

Conditions to Avoid : Keep away from heat, sparks, open flames, and all sources of ignition[1][4][5].

-

Hydrolysis : The compound can undergo hydrolysis in the presence of water, particularly under acidic or basic conditions, to yield 2-bromo-2-methylpropionic acid and ethanol.

-

Hazardous Decomposition Products : When heated to decomposition, EBiB can release hazardous substances such as carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr) gas[1][5].

The following diagram illustrates the key incompatibilities and degradation pathways for this compound.

Experimental Protocol: Purity Assessment Over Time

To ensure the integrity of this compound, especially when used in sensitive applications like controlled polymerizations, its purity should be periodically assessed. The following is a general protocol for monitoring the stability of EBiB under defined storage conditions.

Objective

To quantify the purity of this compound and detect the presence of degradation products (e.g., 2-bromo-2-methylpropionic acid) over a set period using ¹H NMR spectroscopy.

Materials and Equipment

-

This compound samples

-

NMR tubes

-

Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

NMR Spectrometer (≥400 MHz)

-

Class A volumetric flasks and pipettes

-

Analytical balance

Methodology

-

Sample Preparation (Time Point 0):

-

Upon receiving a new bottle of EBiB, prepare an initial NMR sample.

-

Accurately weigh approximately 10-20 mg of EBiB into a vial.

-

Dissolve the sample in ~0.7 mL of CDCl₃ with TMS.

-

Transfer the solution to an NMR tube.

-

-

Data Acquisition:

-

Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ value of the protons of interest to allow for full relaxation and accurate integration.

-

Identify the characteristic peaks for this compound:

-

Singlet for the two methyl groups (~1.9 ppm).

-

Quartet for the methylene (B1212753) group of the ethyl ester (~4.2 ppm).

-

Triplet for the methyl group of the ethyl ester (~1.3 ppm).

-

-

Identify potential peaks for the primary hydrolysis product, 2-bromo-2-methylpropionic acid (singlet for methyl groups at ~1.8 ppm and a broad singlet for the carboxylic acid proton).

-

-

Storage and Subsequent Analysis:

-

Store the main bottle of EBiB under the desired conditions (e.g., at 2-8°C in the dark).

-

At regular intervals (e.g., 3, 6, and 12 months), repeat steps 4.1 and 4.2 using a new sample from the stored bottle.

-

-

Data Analysis:

-

Process all spectra identically (phasing, baseline correction).

-

Calibrate the spectra to the TMS peak at 0 ppm.

-

Calculate the purity by comparing the integration of the EBiB peaks to the integration of any impurity peaks that appear over time.

-

Logical Workflow for Storage and Handling

To ensure safety and maintain chemical integrity, a systematic workflow should be followed from the moment the chemical is received.

References

- 1. fishersci.com [fishersci.com]

- 2. echemi.com [echemi.com]

- 3. Page loading... [guidechem.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. This compound CAS#: 600-00-0 [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. utsc.utoronto.ca [utsc.utoronto.ca]

Technical Guide: Thermo Scientific Safety Data Sheet for Ethyl 2-bromoisobutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed summary of the safety and handling information for Ethyl 2-bromoisobutyrate, based on the Thermo Scientific Safety Data Sheet (SDS). The information is presented in a structured format to facilitate easy access and comparison for laboratory and research professionals.

Disclaimer: This document is a summary and interpretation of information found in publicly available Safety Data Sheets. It is not a substitute for the original SDS provided by the manufacturer. Always refer to the most current SDS from Thermo Scientific for complete and up-to-date safety information before handling this chemical.

Core Quantitative Data

The following tables summarize the key quantitative data extracted from the Thermo Scientific Safety Data Sheet for this compound.

Table 1: Chemical Identification

| Identifier | Value |

| Product Name | This compound |

| Synonyms | Ethyl 2-bromo-2-methylpropionate |

| CAS Number | 600-00-0[1] |

| Molecular Formula | C6H11BrO2[2] |

| Molecular Weight | 195.06 g/mol [3] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Clear, colorless to yellow liquid[4] |

| Odor | Aromatic[1][2] |

| Boiling Point | 161 - 163 °C / 321.8 - 325.4 °F @ 11 mmHg[1] |

| Flash Point | 60 °C / 140 °F[1] |

| Specific Gravity | 1.329[3] |

| Solubility | Insoluble in water; Soluble in alcohol and ether.[5] |

| Refractive Index | 1.4425-1.4465 @ 20°C[4] |

Table 3: Toxicological Information

| Endpoint | Result | Species |

| Acute Oral Toxicity (LD50) | >= 2000 mg/kg | Rat[2] |

Table 4: Ecological Information

| Parameter | Result |

| Toxicity to fish | No data available[6] |

| Toxicity to daphnia and other aquatic invertebrates | No data available[6] |

| Toxicity to algae | No data available[6] |

| Persistence and degradability | No data available[6] |

| Bioaccumulative potential | No data available[6] |

| Mobility in soil | No data available[6] |

Experimental Protocols

Safety Data Sheets are regulatory documents designed to provide guidance on the safe handling of a substance. They summarize the results of various studies but do not contain detailed experimental protocols for toxicological or ecological testing. Therefore, specific methodologies for the cited data (e.g., the LD50 study) are not available within the SDS. For detailed experimental designs, researchers should consult original research publications or toxicological databases.

Signaling Pathways

Information regarding the effect of this compound on biological signaling pathways is outside the scope of a Safety Data Sheet. Such information would be found in specialized pharmacology or toxicology research literature.

Visualized Workflows and Logical Relationships

The following diagrams illustrate the logical workflows for hazard identification and response as outlined in the Thermo Scientific SDS.

Caption: Hazard identification workflow for this compound.

References

- 1. fishersci.com [fishersci.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. This compound, 98+% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound, 98+% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. echemi.com [echemi.com]

Methodological & Application

Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) of Acrylates using Ethyl 2-Bromoisobutyrate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the Atom Transfer Radical Polymerization (ATRP) of various acrylate (B77674) monomers utilizing Ethyl 2-bromoisobutyrate (EBiB) as the initiator. ATRP is a controlled radical polymerization technique that enables the synthesis of polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions (low polydispersity index, PDI). These characteristics are crucial for applications in drug delivery, biomaterials, and advanced coatings.

Core Concepts of ATRP

ATRP is a reversible deactivation radical polymerization method that involves a dynamic equilibrium between active propagating radicals and dormant species.[1] This equilibrium is typically mediated by a transition metal complex, most commonly a copper(I) halide complexed with a nitrogen-based ligand. The initiator, this compound, provides the initial alkyl halide that, upon activation by the copper(I) complex, generates a radical that initiates polymerization. The controlled nature of ATRP stems from the low concentration of active radicals at any given time, minimizing termination reactions.[1]

Experimental Data Summary

The following tables summarize typical experimental conditions and results for the ATRP of various acrylates using this compound as the initiator. These examples highlight the versatility of this system for different monomers and desired polymer characteristics.

Table 1: ATRP of Methyl Acrylate (MA)

| Monomer:Initiator:Catalyst:Ligand Ratio | Solvent | Temperature (°C) | Time (min) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |

| 200:1:0.5:1 (CuBr:PMDETA) | Anisole | 60 | 220 | - | 10,200 | 1.07 | [2] |

| 116:1:0.1:0.1 (CuBr:TPEDA) | Bulk | 80 | 90 | 98 | 9,700 | 1.13 | [2] |

Table 2: ATRP of n-Butyl Acrylate (nBA)

| Monomer:Initiator:Catalyst:Ligand Ratio | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |

| 160:1:0.0078:0.03 (CuCl₂/Me₆TREN) with glucose | Anisole (20% v/v) | 80 | 44 | 48 | 10,500 | 1.47 | [2] |

Table 3: ATRP of tert-Butyl Acrylate (tBA)

| Monomer:Initiator:Catalyst:Ligand Ratio | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |

| Varies | Anisole | 60 | - | - | - | <1.5 | [3][4] |

Table 4: Photo-ATRP of other Acrylates

| Monomer | Monomer:Initiator:Catalyst:Ligand Ratio | Solvent | Temperature (°C) | Time (min) | Conversion (%) | PDI (Mw/Mn) | Reference |

| OEOA₄₈₀ | 200:1:0.2:0.3 (CuBr₂/Me₆TREN) with Eosin Y | PBS | Ambient | 40 | 78 | <1.2 | [5] |

| HEA | 200:1:0.2:0.3 (CuBr₂/Me₆TREN) with Eosin Y | PBS | Ambient | 40 | >50 | Narrow | [5] |

Detailed Experimental Protocols

This section provides a generalized, step-by-step protocol for performing ATRP of acrylates using this compound. Specific quantities should be adjusted based on the desired molecular weight and the molar ratios presented in the tables above.

Materials

-

Acrylate Monomer (e.g., Methyl Acrylate, n-Butyl Acrylate)

-

This compound (EBiB) (Initiator)

-

Copper(I) Bromide (CuBr) (Catalyst)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)

-

Anisole (Solvent)

-

Neutral Alumina (B75360)

-